molecular formula C8H10O6 B1262685 cis-Dihomoaconitic acid

cis-Dihomoaconitic acid

Cat. No. B1262685
M. Wt: 202.16 g/mol
InChI Key: WXZASCSXAMHFCX-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-dihomoaconitic acid is a tricarboxylic acid that consists of pent-1-ene having three carboxy groups located at positions 1, 2 and 5 (the Z-geoisomer). It is a conjugate acid of a cis-dihomoaconitate(3-).

Scientific Research Applications

Renewable Unsaturated Polyesters

Research by Rorrer et al. (2016) explores the use of cis,cis-muconic acid, a compound related to cis-dihomoaconitic acid, in the synthesis of renewable unsaturated polyesters. This study highlights the potential of using biologically derived muconic acid in polymer production, indicating a shift towards more sustainable materials in the polymer industry (Rorrer et al., 2016).

Microbial Production for Bio-Refineries

Choi et al. (2020) discuss the microbial production of cis,cis-muconic acid as a valuable platform chemical for producing polymers and drugs. This research underscores the importance of biotechnological approaches in creating sustainable and environmentally friendly alternatives for chemical production (Choi et al., 2020).

Bio-Based Nylon Production

Vardon et al. (2016) describe the conversion of muconic acid to adipic acid for bio-based nylon production. This study illustrates the potential of cis,cis-muconic acid in creating sustainable alternatives to petroleum-derived materials for industrial applications, particularly in the textile industry (Vardon et al., 2016).

Efficient Microbial Production Strategies

Lin et al. (2014) explore efficient microbial production strategies for cis,cis-muconic acid, which is relevant to the applications of cis-dihomoaconitic acid. Their work contributes to understanding the metabolic engineering required for high-yield production of valuable biochemicals (Lin et al., 2014).

E. coli–E. coli Cocultures for Production

Zhang et al. (2015) investigate the use of E. coli–E. coli cocultures for the production of muconic acid, demonstrating a novel approach to biotechnological synthesis which could be applied to related compounds like cis-dihomoaconitic acid (Zhang et al., 2015).

Novel Muconic Acid Biosynthesis

Sengupta et al. (2015) focus on metabolic engineering for the synthesis of muconic acid in Escherichia coli, highlighting the potential of genetic modification in producing compounds like cis-dihomoaconitic acid (Sengupta et al., 2015).

Fluorescent Chemosensors

Huang et al. (2012) discuss the use of boronic acid in fluorescent sensors for detecting bioactive substances, including interactions with compounds like cis-dihomoaconitic acid (Huang et al., 2012).

Iodine-Catalyzed Isomerization

Settle et al. (2018) explore the iodine-catalyzed isomerization of dimethyl muconate, a process that could be relevant for the manipulation of related compounds like cis-dihomoaconitic acid (Settle et al., 2018).

properties

Product Name

cis-Dihomoaconitic acid

Molecular Formula

C8H10O6

Molecular Weight

202.16 g/mol

IUPAC Name

(Z)-pent-1-ene-1,2,5-tricarboxylic acid

InChI

InChI=1S/C8H10O6/c9-6(10)3-1-2-5(8(13)14)4-7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/b5-4-

InChI Key

WXZASCSXAMHFCX-PLNGDYQASA-N

Isomeric SMILES

C(C/C(=C/C(=O)O)/C(=O)O)CC(=O)O

Canonical SMILES

C(CC(=CC(=O)O)C(=O)O)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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